2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid
Description
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(1-methyl-2,6-dioxocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H12O4/c1-9(5-8(12)13)6(10)3-2-4-7(9)11/h2-5H2,1H3,(H,12,13) |
InChI Key |
RFKVXMNVANQFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCCC1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Michael-Claisen Double Addition Strategy
One prominent method involves a regioselective and consecutive Michael and Claisen-type reaction starting from acetone or substituted acetone with ethyl acrylate under basic conditions.
-
- Base: Sodium hydride (NaH), 1.5 to 2 equivalents relative to ketone.
- Michael acceptor: Ethyl acrylate or substituted ethyl acrylate, 1 to 2 equivalents.
- Solvent: Toluene, tetrahydrofuran (THF), or benzene.
- Temperature: -10°C to 0°C.
-
- Initial Michael addition of the enolate of cyclohexane-1,3-dione to ethyl acrylate.
- Followed by intramolecular Claisen condensation to form the substituted cyclohexane-1,3-dione framework.
-
- Formation of substituted cyclohexane-1,3-dione derivatives with methyl substitution at position 1 and ester functionality at position 2.
- Subsequent hydrolysis of the ester to the corresponding acetic acid derivative.
-
- This method is versatile for synthesizing various substituted cyclohexane-1,3-diones including this compound.
- The compound serves as an intermediate for biologically active molecules and herbicidal agents.
(Table 1 summarizes typical reaction parameters and yields from patent US8916723B2.)
| Parameter | Value/Range | Notes |
|---|---|---|
| Base (NaH) equivalents | 1.5 – 2.0 | Relative to ketone |
| Ethyl acrylate equiv. | 1.0 – 2.0 | Michael acceptor |
| Solvent | Toluene, THF, Benzene | Dry solvents preferred |
| Temperature | -10°C to 0°C | Low temp for regioselectivity |
| Reaction time | Several hours | Monitored by TLC |
| Purification | Extraction with hexane, EtOAc, DCM/chloroform | Column chromatography |
| Yield | Moderate to high (50-80%) | Depends on substrate and scale |
Alkylation of 1,3-Cyclohexanediones
Another approach involves direct alkylation of 1,3-cyclohexanedione derivatives with haloacetates or haloacetic acid derivatives.
-
- Dissolve 1,3-cyclohexanedione in dry acetone or acetonitrile.
- Add a base such as potassium carbonate (K2CO3) or sodium hydride.
- Slowly add ethyl bromoacetate or similar alkyl halide.
- Stir at reflux or room temperature for several hours.
- Workup includes filtration, concentration, and purification by chromatography.
- Hydrolysis of ester to acid via alkaline hydrolysis (KOH in MeOH/H2O), followed by acidification.
-
- Ethyl bromoacetate alkylation followed by hydrolysis yields this compound after purification.
(Table 2 illustrates a representative alkylation and hydrolysis sequence.)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | 1,3-cyclohexanedione, K2CO3, ethyl bromoacetate, reflux 4 h | Formation of ethyl ester derivative |
| Hydrolysis | KOH/MeOH-H2O, room temp, 5 h | Conversion to acetic acid |
| Acidification | 35% HCl to pH 2-3 | Precipitation of acid product |
| Purification | Extraction with ethyl acetate | Pure acid obtained |
| Yield | ~70-80% overall | High purity acid |
Oxidation and Functional Group Transformations
In some protocols, methyl substitution at position 1 is introduced via methylation of cyclohexane-1,3-dione prior to alkylation. Oxidation steps may be employed to install keto groups selectively.
-
- Use methyl iodide or dimethyl sulfate with base to methylate the active methylene group.
-
- Oxidizing agents such as urea hydrogen peroxide complex with trifluoroacetic anhydride can be used to oxidize intermediates to diketones.
Purification and Characterization
Purification techniques include:
- Column chromatography on neutral alumina or silica gel.
- Distillation under reduced pressure (e.g., Kugelrohr apparatus).
- Recrystallization from ethanol or ethyl acetate.
Characterization data typically reported:
- 1H and 13C NMR (chemical shifts consistent with cyclohexane-1,3-dione and acetic acid moieties).
- IR spectroscopy showing characteristic keto (around 1730 cm^-1) and acid carbonyl stretches.
- Melting points and mass spectrometry data for confirmation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Michael-Claisen Reaction | NaH, ethyl acrylate, toluene, -10 to 0°C | Regioselective, versatile | Requires careful temperature control |
| Alkylation of 1,3-dione | K2CO3 or NaH, ethyl bromoacetate, reflux | Straightforward, good yields | May need multiple purification steps |
| Methylation + Oxidation | Methyl iodide, urea H2O2 complex, TFAA | Allows substitution control | Additional steps increase complexity |
Research Findings and Notes
- The Michael-Claisen process is well-documented for producing substituted cyclohexane-1,3-diones efficiently under mild conditions with good stereocontrol.
- Alkylation routes provide a modular approach but may require optimization of base and solvent to minimize side reactions.
- Oxidation methods using urea hydrogen peroxide and trifluoroacetic anhydride enable selective formation of 2,6-diketone moieties on the cyclohexane ring.
- Purification by distillation under reduced pressure is effective for removing impurities and isolating the ester intermediates before hydrolysis.
- The compound is a valuable intermediate for synthesizing biologically active heterocycles and natural product analogues.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2-dione derivatives.
Reduction: Formation of 2-(1-Methyl-2,6-dihydroxycyclohexyl)acetic acid.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Key Differences :
- Core Structure : Contains a cyclohexene ring (unsaturated) with hydroxyl (-OH), methyl (at C-2 and C-6), and ketone (C-4) groups.
- Functional Groups : Hydroxyl and ketone groups enhance polarity compared to the fully saturated cyclohexane core of the target compound.
- Reactivity: The hydroxyl group may facilitate hydrogen bonding, while the unsaturated ring could increase susceptibility to electrophilic addition.
([(2,6-Dioxocyclohexylidene)methyl]amino)acetic Acid
Key Differences :
- Substituents : Features an imine linkage (-CH=N-) bridging the cyclohexylidene core to the acetic acid group.
- Molecular Formula: C₉H₁₁NO₄ (MW: ~209.19) vs. C₉H₁₂O₄ for the target compound.
- Bioactivity: The amino group may confer chelating properties or interactions with biological targets, distinguishing it from the purely ketone-functionalized target compound. Synthesis: Likely synthesized via condensation reactions, highlighting divergent synthetic pathways .
2-(2,6,6-Trimethylcyclohexen-1-yl)acetic Acid
Key Differences :
- Core Structure : Cyclohexene ring with methyl groups at C-2 and C-6 but lacks ketone groups.
- Applications: Structural similarity to terpenoid derivatives suggests uses in fragrance or polymer industries .
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid
Key Differences :
- Substituents: Contains an amino-oxoethyl (-NH-C(=O)-CH₂-) group instead of a methyl-dioxo system.
- Bioactivity : Reported as a biochemical reagent for studying protein interactions, indicating specialized applications in enzymology .
Comparative Data Table
Research Implications and Gaps
- Synthetic Challenges : The dioxocyclohexyl core in the target compound may require specialized oxidation steps, contrasting with the hydroxylation or alkylation routes used for analogs .
- Solubility and Stability : Ketone groups in the target compound likely enhance water solubility compared to methyl-substituted analogs but may reduce thermal stability.
- Biological Relevance: Amino- or hydroxyl-containing analogs show clearer bioactivity profiles, suggesting the target compound’s utility may depend on further functionalization .
Biological Activity
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂O₄, and it features a cyclohexane ring with two keto groups and a methyl substituent. Its structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and antibacterial activity.
Antibacterial Properties
Research indicates that acetic acid derivatives exhibit significant antibacterial activity. A study highlighted the effectiveness of acetic acid against biofilm-producing pathogens, demonstrating minimum inhibitory concentrations (MICs) between 0.16% and 0.31% against various isolates. The compound was also able to prevent biofilm formation and eradicate mature biofilms within three hours of exposure .
Enzyme Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit protein kinases. For instance, substituted indeno[1,2-b]indoles were shown to inhibit human protein kinase CK2 with IC₅₀ values in the submicromolar range. This suggests that similar derivatives of this compound may also exhibit potent enzyme inhibition properties .
Study on Antimicrobial Efficacy
A study focused on the synthesis of aminoketone antibacterial medications using zinc oxide nanoparticles as catalysts demonstrated that derivatives related to this compound showed promising antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis. The compound’s derivatives exhibited effective concentrations as low as 0.12 μg/mL against these pathogens .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Biofilm Formation : By disrupting the ability of bacteria to form biofilms, which are protective layers that enhance bacterial resistance to antibiotics.
- Enzyme Inhibition : Targeting specific kinases involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
